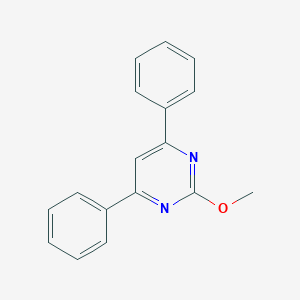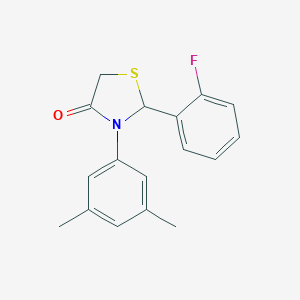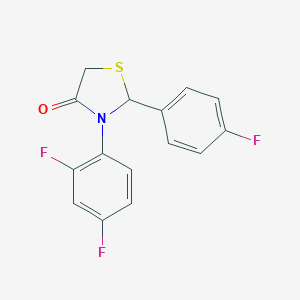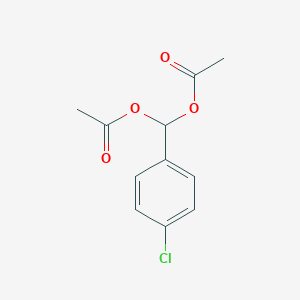![molecular formula C16H14ClN3OS B261614 (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, commonly known as CMPI, is a synthetic compound with a thiazolidinone core structure. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment.
作用機序
The mechanism of action of CMPI is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway, which is known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPI has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of CMPI is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
Future research on CMPI could focus on elucidating its mechanism of action, as well as determining its safety and efficacy in animal models and humans. It could also be studied in combination with other cancer therapies to determine its potential use in combination therapy. Finally, further studies could be conducted to determine its potential use in the treatment of other diseases.
合成法
The synthesis of CMPI involves the reaction of 4-chlorophenylhydrazine with 2-bromoacetophenone to form 1-(4-chlorophenyl)-2-bromo-1-phenylethanone. This intermediate is then reacted with thiosemicarbazide to form (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.
科学的研究の応用
CMPI has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
特性
分子式 |
C16H14ClN3OS |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-18-16-19(2)15(21)14(22-16)10-13-4-3-9-20(13)12-7-5-11(17)6-8-12/h3-10H,1-2H3/b14-10-,18-16? |
InChIキー |
ICNBFWCJIPQMLD-SFSYWFQMSA-N |
異性体SMILES |
CN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
正規SMILES |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)